molecular formula C15H14Cl2N2O2 B5805316 2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5805316
M. Wt: 325.2 g/mol
InChI Key: OSSDRAKOSZEOMP-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes dichloro and methylphenoxy groups, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 6-methyl-2-aminopyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions often require catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-methylphenol
  • 2-chloroacetyl chloride
  • 6-methyl-2-aminopyridine

Uniqueness

Compared to similar compounds, 2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-6-11(16)7-12(17)15(9)21-8-14(20)19-13-5-3-4-10(2)18-13/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSDRAKOSZEOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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